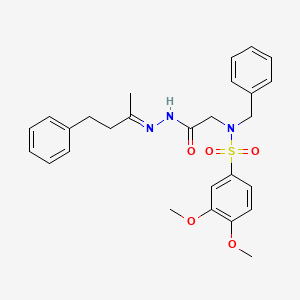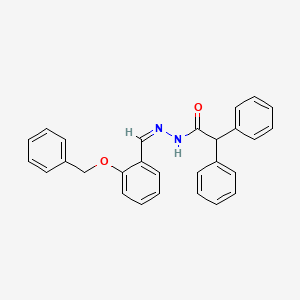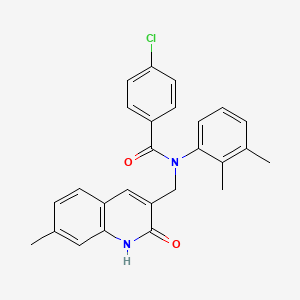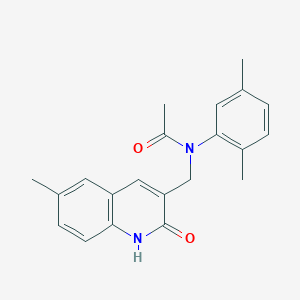
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as CX5461, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was initially developed as a potential treatment for breast cancer but has since been found to have promising results in other types of cancer as well.
Mechanism of Action
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide works by binding to the DNA template strand and preventing the recruitment of RNA polymerase I. This leads to the inhibition of ribosomal RNA synthesis, which is essential for the growth and survival of cancer cells. This compound has been shown to selectively induce DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of DNA damage, the inhibition of ribosomal RNA synthesis, and the activation of the p53 tumor suppressor pathway. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in preclinical models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its selectivity for cancer cells that are dependent on high levels of ribosomal RNA synthesis. This makes it a potentially effective treatment for a variety of cancers. However, its low overall yield and challenging synthesis method make it difficult to produce in large quantities, which can limit its use in lab experiments.
Future Directions
There are several future directions for the research and development of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. These include exploring its potential as a combination therapy with other cancer treatments, investigating its efficacy in different types of cancer, and developing more efficient synthesis methods to increase its availability for research and clinical use. Additionally, further research is needed to understand the long-term effects of this compound on healthy cells and tissues.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for a variety of cancers. Its selective inhibition of RNA polymerase I and induction of DNA damage make it a potentially effective treatment for cancers that are dependent on high levels of ribosomal RNA synthesis. However, its challenging synthesis method and low overall yield present limitations for its use in lab experiments. Future research should focus on exploring its potential as a combination therapy and developing more efficient synthesis methods to increase its availability for research and clinical use.
Synthesis Methods
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves a series of chemical reactions that start with the condensation of 2-hydroxy-6-methylquinoline-3-carboxaldehyde with cyclohexylamine. The resulting intermediate is then reacted with pivaloyl chloride to yield this compound. The overall yield of this process is relatively low, making it a challenging compound to synthesize.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has shown promising results in preclinical studies as a potential treatment for a variety of cancers, including breast, ovarian, and pancreatic cancer. It works by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This leads to the selective killing of cancer cells that are dependent on high levels of ribosomal RNA synthesis.
properties
IUPAC Name |
N-cyclohexyl-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-15-10-11-19-16(12-15)13-17(20(25)23-19)14-24(21(26)22(2,3)4)18-8-6-5-7-9-18/h10-13,18H,5-9,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXWDVWWUZHFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



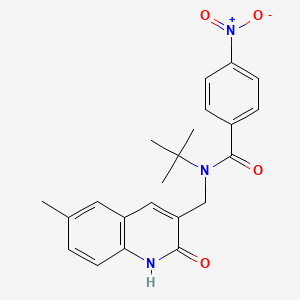
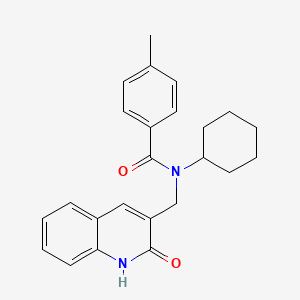



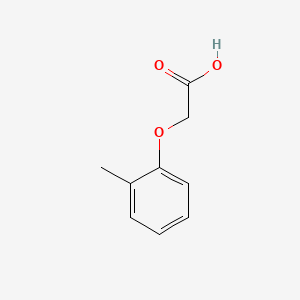

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
